molecular formula C14H13Cl2NO2S B2959059 2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448137-70-9

2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2959059
CAS No.: 1448137-70-9
M. Wt: 330.22
InChI Key: DUZPWEUQZVZAJV-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a 2,5-dichlorinated benzene ring and a substituted ethylamide group. The ethyl chain includes a methoxy group and a thiophen-3-yl moiety, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-6-10(15)2-3-12(11)16/h2-6,8,13H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZPWEUQZVZAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form 2,5-dichlorobenzoyl chloride.

    Amidation: The 2,5-dichlorobenzoyl chloride is then reacted with 2-methoxy-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include substituted benzamides, oxidized thiophene derivatives, and hydrolyzed carboxylic acids and amines.

Scientific Research Applications

2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzamide Derivatives

a. 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structure : A hydroxy group replaces the dichloro substituents on the benzene ring, and the ethylamide group is substituted with a 3,4-dimethoxyphenyl ring.
  • Synthesis : Prepared via amidation of methyl salicylate with 3,4-dimethoxyphenethylamine .
  • Key Differences : The absence of halogens and presence of polar methoxy/hydroxy groups likely reduce lipophilicity compared to the target compound, impacting bioavailability or target selectivity.

b. 4-(2-Aminoethoxy)-3,5-Dichloro-N-[3-(1-Methylethoxy)Phenyl]Benzamide (L1R)

  • Structure: Features 3,5-dichloro and 4-aminoethoxy groups on the benzene ring, with an isopropoxy-substituted phenyl group on the amide.
  • Key Differences: The dichloro positions (3,5 vs. The isopropoxy group may confer steric hindrance absent in the thiophene-containing target compound .
Sulfur-Containing Compounds

a. 2-(Thiocyanomethylthio)Benzothiazole (TCMTB)

  • Structure : A benzothiazole core with thiocyanate and methylthio groups.
  • Function : Used as a fungicide and bactericide, highlighting the role of sulfur atoms in agrochemical activity.

Comparative Data Table

Compound Name Molecular Formula Benzamide Substituents Amide Substituent Key Functional Groups Hypothesized Activity
Target Compound C₁₅H₁₄Cl₂N₂O₂S 2,5-dichloro 2-methoxy-2-(thiophen-3-yl)ethyl Cl, thiophene, methoxy Pesticide (enhanced lipophilicity)
Rip-B C₁₇H₁₉NO₄ 2-hydroxy 2-(3,4-dimethoxyphenyl)ethyl OH, methoxy Antioxidant or anti-inflammatory
L1R C₁₈H₂₀Cl₂N₂O₃ 3,5-dichloro, 4-aminoethoxy 3-isopropoxyphenyl Cl, NH₂, isopropoxy Herbicide or receptor antagonist
TCMTB C₉H₆N₂S₃ N/A (benzothiazole core) Thiocyanomethylthio S-heterocycle, SCN Fungicide, bactericide

Biological Activity

2,5-Dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12Cl2N2O2S
  • Molecular Weight : 398.25 g/mol
  • CAS Number : Not explicitly provided in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. It has been shown to inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall synthesis and function.

Antitumor Properties

Several studies have explored the antitumor effects of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's ability to inhibit tumor growth has been linked to its capacity to interfere with specific signaling pathways associated with cell survival and proliferation.

Data Tables

Activity Type Target Organism/Cell Line Effect Observed Reference
AntifungalCandida albicansInhibition of growth
AntitumorHeLa cellsInduction of apoptosis
Enzyme InhibitionVarious metabolic enzymesReduced activity

Case Studies

  • Antifungal Efficacy :
    A study conducted on Candida species revealed that this compound exhibited significant antifungal activity, particularly against resistant strains. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Cancer Cell Line Studies :
    In a series of experiments involving various cancer cell lines, including breast and prostate cancer cells, the compound demonstrated notable cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by DNA fragmentation and externalization of phosphatidylserine.

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzamides and thiophene-containing intermediates. For example, refluxing intermediates in ethanol with catalytic glacial acetic acid (as described for analogous triazole derivatives in ) can promote amide bond formation . Optimization may require adjusting solvent polarity (e.g., THF vs. ethanol), reaction time, and temperature. Monitoring via TLC or HPLC is critical to identify byproducts, such as unreacted aldehydes (e.g., 2,5-dimethoxybenzaldehyde, listed in ) . Purification via recrystallization or column chromatography (silica gel) is recommended.

Q. How can crystallographic methods like SHELX refine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL ( ) enables high-resolution structural determination. Key steps include:
  • Growing crystals via slow evaporation (e.g., in ethanol/water mixtures).
  • Collecting intensity data and refining using SHELXL’s least-squares algorithms.
  • Validating bond lengths/angles against similar benzamide derivatives (e.g., dichloro-substituted analogs in ) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design?

  • Methodological Answer : Compute properties using tools like XLogP3 (Experimental value: ~4.0 for structurally related benzamides, as in ) . Solubility can be assessed via shake-flask methods in DMSO (for stock solutions) or PBS (for biological assays).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in the thiophene-ethyl group). Strategies include:
  • Comparing experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Variable-temperature NMR to probe conformational flexibility.
  • Cross-referencing with crystallographic data () to validate spatial arrangements .

Q. What are the toxicological risks associated with handling this compound, and how can they be mitigated?

  • Methodological Answer : Dichlorinated benzamides may decompose under heat to release toxic Cl⁻, SOx, or NOx () . Mitigation strategies:
  • Use fume hoods and personal protective equipment (PPE).
  • Conduct thermal stability tests via TGA/DSC.
  • Refer to safety protocols for structurally related pesticides (e.g., Zoxamide in ) .

Q. How can computational modeling predict the compound’s pharmacological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize in vitro testing. Key parameters:
  • Use the compound’s 3D structure (from SC-XRD or DFT optimization).
  • Compare binding affinities with known active benzamides (e.g., antipsychotic analogs in ) .

Q. What analytical techniques validate synthetic intermediates and detect impurities?

  • Methodological Answer :
  • HPLC-MS : Identify unreacted starting materials (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine).
  • GC-MS : Detect volatile byproducts (e.g., dichloromethyl methyl ether, a potential hazard in ) .
  • IR Spectroscopy : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹).

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